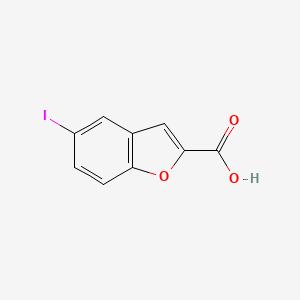

![molecular formula C9H8N2O2S B3214483 Ethyl thiazolo[5,4-c]pyridine-2-carboxylate CAS No. 114498-58-7](/img/structure/B3214483.png)

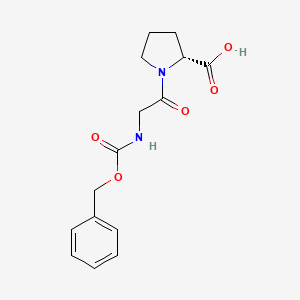

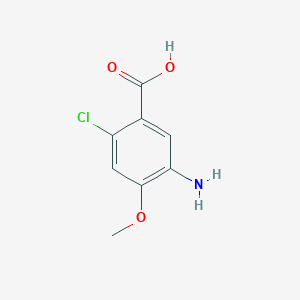

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate

Vue d'ensemble

Description

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1250410-35-5 . It has a molecular weight of 226.3 . The IUPAC name for this compound is ethyl 5-methyl-4,5,6,7-tetrahydro [1,3]thiazolo [5,4-c]pyridine-2-carboxylate . It is stored at a temperature of 4°C and has a physical form of liquid .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, which are structurally similar to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, has been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidine derivatives was determined by one- and two-dimensional NMR and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidine derivatives involve nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .

Physical And Chemical Properties Analysis

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is a liquid at room temperature . It has a molecular weight of 226.3 .

Applications De Recherche Scientifique

Chemical Transformations

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate has been utilized in various chemical transformations. For instance, Albreht et al. (2009) demonstrated its transformation into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates using aromatic amines and monosubstituted hydrazines (Albreht, Uršič, Svete, & Stanovnik, 2009). Similarly, Altug et al. (2011) employed a multicomponent reaction involving aromatic aldehydes and nitriles to synthesize a series of thiazolo[3,2-a]pyridines, highlighting its versatility in chemical synthesis (Altug, Burnett, Caner, Dürüst, Elliott, Glanville, Guy, & Westwell, 2011).

Synthesis of Derivatives

The compound has also been a key starting material in the synthesis of various derivatives. For example, El‐Hiti (2003) described a procedure for forming 2-substituted thiazolo[4,5-b]pyridines and thiazolo[5,4-c]pyridines, providing a more convenient synthesis route than previous methods (El‐Hiti, 2003). Mohamed (2021) further explored the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, revealing the compound's potential in creating complex organic structures (Mohamed, 2021).

Mécanisme D'action

While the exact mechanism of action for Ethyl thiazolo[5,4-c]pyridine-2-carboxylate is not specified, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Orientations Futures

Triazole-pyrimidine-based compounds, which are structurally similar to Ethyl thiazolo[5,4-c]pyridine-2-carboxylate, have shown potential as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact .

Propriétés

IUPAC Name |

ethyl [1,3]thiazolo[5,4-c]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-3-4-10-5-7(6)14-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJJFVWKEXBBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(S1)C=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl thiazolo[5,4-c]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3214423.png)

![4-Chloro-2-methylbenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214436.png)

![4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate](/img/structure/B3214443.png)

![3-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214449.png)

![[1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B3214482.png)